molecular formula C27H29N5O3 B2919512 (1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone CAS No. 1112429-09-0

(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B2919512
CAS No.: 1112429-09-0
M. Wt: 471.561
InChI Key: LEKMEIIQTYOKHB-UHFFFAOYSA-N
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Description

(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone is a useful research compound. Its molecular formula is C27H29N5O3 and its molecular weight is 471.561. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into pyridine derivatives, including structures analogous to the queried compound, has shown that these molecules exhibit antimicrobial properties. Specifically, the synthesis and antimicrobial activity of new pyridine derivatives have been investigated, revealing variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Agents

Further research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has explored their use as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2), with significant analgesic and anti-inflammatory activities, highlighting their potential in treating conditions requiring such therapeutic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacokinetics and Metabolism

The pharmacokinetics, metabolism, and excretion of dipeptidyl peptidase IV inhibitors, with a focus on a specific inhibitor (PF-00734200), were studied in rats, dogs, and humans. This research offers insights into the metabolic pathways and elimination processes of such compounds, contributing to a better understanding of their pharmacological profiles and guiding the development of new drugs with optimized pharmacokinetic properties (Sharma et al., 2012).

Imaging Agents in Parkinson's Disease

Another study focused on the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research underscores the importance of such compounds in developing diagnostic tools and therapeutic interventions for neurodegenerative diseases, showcasing the broader applicability of these molecular frameworks in medical research (Wang et al., 2017).

Properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-34-23-9-5-3-7-21(23)30-14-16-32(17-15-30)27(33)19-10-12-31(13-11-19)26-25-24(28-18-29-26)20-6-2-4-8-22(20)35-25/h2-9,18-19H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKMEIIQTYOKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.